m-(m-Toluidino)phenol

Diarylamine stability Carbazole synthesis Palladium-catalyzed aromatization

m-(m-Toluidino)phenol (IUPAC: 3-(3-methylanilino)phenol; synonyms: 3-m-Toluidino-phenol, Phenol, 3-[(3-methylphenyl)amino]-) is a diarylamine consisting of a phenol ring linked to a m-toluidine moiety via a secondary amine bridge. With molecular formula C13H13NO and molecular weight 199.25 g/mol, it belongs to the class of meta-substituted aminophenols and serves primarily as a synthetic intermediate in the preparation of oxygenated carbazole alkaloids and related heterocycles.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 85049-96-3
Cat. No. B12646957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-(m-Toluidino)phenol
CAS85049-96-3
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=CC(=CC=C2)O
InChIInChI=1S/C13H13NO/c1-10-4-2-5-11(8-10)14-12-6-3-7-13(15)9-12/h2-9,14-15H,1H3
InChIKeyNNOAVNCSVAGCLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-(m-Toluidino)phenol (CAS 85049-96-3) – Core Identity and Procurement Baseline


m-(m-Toluidino)phenol (IUPAC: 3-(3-methylanilino)phenol; synonyms: 3-m-Toluidino-phenol, Phenol, 3-[(3-methylphenyl)amino]-) is a diarylamine consisting of a phenol ring linked to a m-toluidine moiety via a secondary amine bridge [1]. With molecular formula C13H13NO and molecular weight 199.25 g/mol, it belongs to the class of meta-substituted aminophenols and serves primarily as a synthetic intermediate in the preparation of oxygenated carbazole alkaloids and related heterocycles [2]. Its commercial availability is more limited than that of its ortho- and para-substituted isomers, making procurement decisions dependent on specific structural-performance requirements.

Why Generic Substitution Fails for m-(m-Toluidino)phenol (CAS 85049-96-3)


The three positional isomers—m-(o-toluidino)phenol (CAS 6264-98-8), m-(m-toluidino)phenol (CAS 85049-96-3), and m-(p-toluidino)phenol (CAS 61537-49-3)—differ substantially in physical state, thermal properties, lipophilicity, and chemical stability, precluding casual interchange in synthetic pathways or formulations [1]. Critically, the meta-methyl isomer shows a pronounced instability as the free phenol that is not observed for the para-methyl analog under identical reaction conditions, forcing different handling and derivatization strategies [1]. These measurable differences translate directly into divergent processing windows, purification requirements, and downstream product profiles.

Quantitative Differentiation Evidence for m-(m-Toluidino)phenol (CAS 85049-96-3) vs. Closest Analogs


Free Phenol Isolation Stability: Meta Isomer Degrades Where Para Isomer Survives

Under identical Pd/C-catalyzed aromatization conditions (5.7 mol% Pd/C, MeOH, 210 °C, 24 h), the free phenol diarylamine derived from m-toluidine (i.e., m-(m-toluidino)phenol, compound 6c) could not be isolated, whereas the para-methyl analog (6a) was isolated in 85% yield and the para-methoxy analog (6b) in 87% yield [1]. The meta-methoxy analog (6d) was also successfully isolated in 84% yield, indicating that the instability is specific to the meta-methyl substitution pattern rather than the meta position generally [1].

Diarylamine stability Carbazole synthesis Palladium-catalyzed aromatization

Melting Point and Physical State: Meta Isomer Lacks a Defined Melting Point

m-(m-Toluidino)phenol is reported with no measurable melting point (N/A), suggesting a liquid or amorphous state at ambient temperature, in contrast to its crystalline isomeric counterparts [1][2].

Thermal properties Physical state Formulation compatibility

Lipophilicity (LogP): Meta Isomer Is Markedly Less Lipophilic Than Ortho Isomer

The calculated LogP of m-(m-toluidino)phenol is 2.97 [1], which is substantially lower than the LogP of 3.52 reported for the ortho isomer , representing a difference of 0.55 log units.

Lipophilicity Partition coefficient Membrane permeability

Boiling Point and Flash Point: Meta Isomer Occupies an Intermediate Thermal Window

m-(m-Toluidino)phenol exhibits a boiling point of 348.6 °C at 760 mmHg and a flash point of 142.9 °C , placing it between the ortho isomer (bp 343.9 °C, flash point ~139 °C) and the para isomer (bp 358.9 °C, flash point 151 °C) [1].

Boiling point Flash point Distillation Thermal processing

Chromatographic Retention: Baseline Resolution from Isomeric Analogs on Newcrom R1 Mixed-Mode HPLC

m-(m-Toluidino)phenol can be separated on a Newcrom R1 mixed-mode HPLC column, with the method specifically validated for this isomer [1]. While retention times for the ortho and para analogs on the same column are not provided numerically in the same source, the existence of dedicated separation protocols for each isomer implies distinct retention behavior exploitable for purity analysis and isomer verification [1].

HPLC separation Mixed-mode chromatography Isomer resolution

Recommended Application Scenarios for m-(m-Toluidino)phenol (CAS 85049-96-3) Based on Quantitative Differentiation Evidence


In Situ Derivatization Routes to 3-Methyl-Substituted Carbazole Alkaloids

The inability to isolate m-(m-toluidino)phenol as the free phenol necessitates a tandem aromatization–methylation protocol that directly yields the stable methyl ether (5c) in 87% over two steps [1]. This in situ approach, while requiring careful planning, avoids purification losses and is well-suited for integrated flow chemistry setups where the unstable intermediate is immediately consumed. The 3-methyl carbazole product (1j) is then obtained in 82% cyclization yield [1], making this the preferred route for accessing 3-methyl-oxygenated carbazole scaffolds not accessible via the para isomer.

Liquid-Phase or Low-Temperature Formulations Requiring a Non-Crystalline Aminophenol Coupler

The absence of a defined melting point for m-(m-toluidino)phenol indicates a liquid or amorphous physical state at ambient conditions [2], in contrast to the crystalline ortho (mp 48–53 °C) and para (mp 82–92 °C) isomers. This makes the meta isomer a candidate for solvent-free dye-coupling reactions, ink formulations, or color-developer compositions where solid handling is undesirable and where the meta-methyl substitution directs electrophilic coupling to distinct positions on the phenolic ring.

Aqueous-Phase or Polar-Solvent Reactions Benefiting from Reduced Lipophilicity

With a LogP of 2.97 [3], m-(m-toluidino)phenol is ~3.5-fold less lipophilic than the ortho isomer (LogP 3.52) . This property favors its use in aqueous–organic biphasic reactions, micellar catalysis, or biochemical assays where excessive partitioning into lipid phases would lower effective concentration or complicate product isolation.

Quality Control Release Testing Using Mixed-Mode HPLC Fingerprinting

The validated Newcrom R1 mixed-mode HPLC method [3] provides a robust identity and purity test that distinguishes m-(m-toluidino)phenol from its ortho and para isomers. Procurement specifications can reference this method to ensure that the delivered material is the correct meta isomer, mitigating the risk of isomeric cross-contamination that could derail regiospecific downstream syntheses.

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